molecular formula C6H3BrFIO B2432760 5-Bromo-3-fluoro-2-iodophenol CAS No. 1805500-75-7

5-Bromo-3-fluoro-2-iodophenol

Cat. No.: B2432760
CAS No.: 1805500-75-7
M. Wt: 316.896
InChI Key: MWUXAOMZMWNGMH-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-iodophenol is an aromatic compound with the molecular formula C₆H₃BrFIO. It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Scientific Research Applications

5-Bromo-3-fluoro-2-iodophenol has diverse applications in scientific research:

Safety and Hazards

The safety information for 5-Bromo-3-fluoro-2-iodophenol indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word “Danger”. Hazard statements include H314 and H335, and precautionary statements include P260, P271, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-iodophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method is the sequential halogenation of phenol, where bromine, fluorine, and iodine are introduced to the aromatic ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenolic group can form hydrogen bonds with target molecules, affecting their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-iodophenol
  • 4-Bromo-2-fluoro-3-iodophenol
  • 2-Bromo-4-fluoro-5-iodophenol

Comparison: 5-Bromo-3-fluoro-2-iodophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in nucleophilic substitution and oxidation reactions due to the electronic effects of the substituents. Its unique structure also influences its binding interactions with biological targets, making it valuable in specific research applications .

Properties

IUPAC Name

5-bromo-3-fluoro-2-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUXAOMZMWNGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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